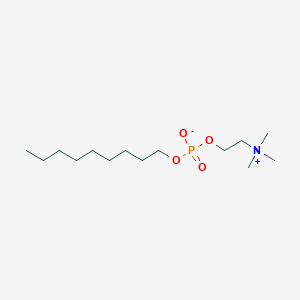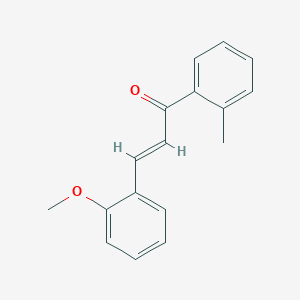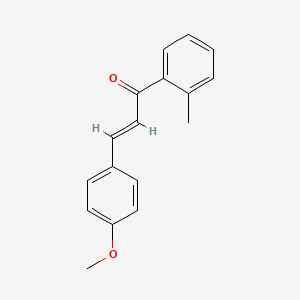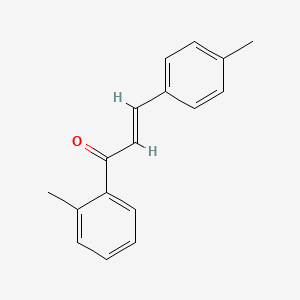
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as E-3-EPMP, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as prop-2-en-1-ones, and is structurally related to other compounds such as 2-methylprop-2-en-1-one and 4-ethoxy-2-methylprop-2-en-1-one.
Aplicaciones Científicas De Investigación
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have antifungal properties and has been used in studies to investigate the mechanism of action of antifungal compounds. It has also been found to have anti-inflammatory properties and has been used in studies to investigate the mechanism of action of anti-inflammatory compounds. Additionally, it has been used to study the effects of compounds on the human immune system.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not well understood. However, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of fungal cell wall components. Additionally, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have antifungal and anti-inflammatory effects. In studies, it has been found to inhibit the growth of several species of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell cultures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available commercially. Additionally, it is structurally related to other compounds, which makes it useful for studying the effects of different compounds on the same biological target. However, it has several limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are several potential future directions for research on (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one. For example, further studies could be conducted to investigate the mechanism of action of the compound and to determine its effects on other biological targets. Additionally, studies could be conducted to investigate the potential clinical applications of the compound, such as its use in the treatment of fungal infections and inflammatory diseases. Additionally, studies could be conducted to investigate the potential toxicological effects of the compound. Finally, studies could be conducted to investigate the potential synergistic effects of the compound when used in combination with other compounds.
Métodos De Síntesis
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized via a Williamson ether synthesis reaction, which involves the reaction of a phenol and an alkyl halide in the presence of a base. In the case of (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, the reactants used are 4-ethoxyphenol and 2-methylprop-2-en-1-yl bromide. The reaction is carried out in a solvent such as dichloromethane, and a base such as potassium tert-butoxide is used to promote the reaction. The reaction yields (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one as the major product.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-16-11-8-15(9-12-16)10-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECYPJFDVUCAW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

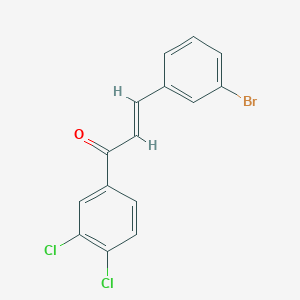
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)

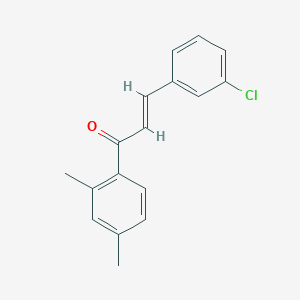
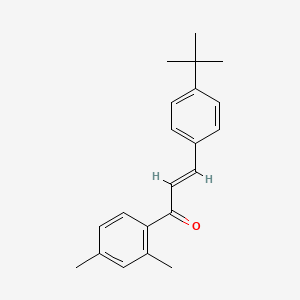
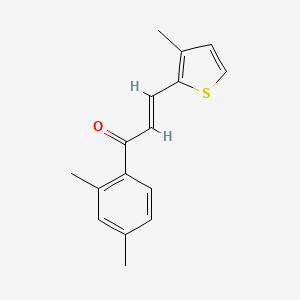
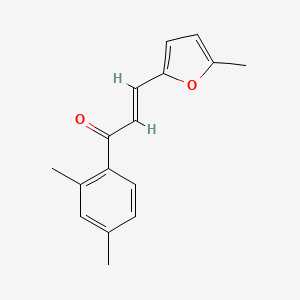
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

